molecular formula C7H7BrN4 B13900678 6-Bromo-1-methylimidazo[4,5-c]pyridin-2-amine

6-Bromo-1-methylimidazo[4,5-c]pyridin-2-amine

Cat. No.: B13900678
M. Wt: 227.06 g/mol
InChI Key: VELPFIJKEQNCIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-methylimidazo[4,5-c]pyridin-2-amine is a heterocyclic compound that belongs to the class of imidazo[4,5-c]pyridines These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-methylimidazo[4,5-c]pyridin-2-amine typically involves the condensation of 2-aminopyridine with appropriate brominated intermediates. One common method is the reaction of 2-aminopyridine with 1-bromo-2-chloroethane under basic conditions, followed by cyclization to form the imidazo[4,5-c]pyridine core. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-methylimidazo[4,5-c]pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the imidazo[4,5-c]pyridine core can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-c]pyridines, while oxidation and reduction reactions can lead to the formation of hydroxylated or hydrogenated derivatives, respectively.

Scientific Research Applications

6-Bromo-1-methylimidazo[4,5-c]pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways and mechanisms.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-1-methylimidazo[4,5-c]pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the imidazo[4,5-c]pyridine core play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1-methylimidazo[4,5-c]pyridin-2-amine
  • 6-Fluoro-1-methylimidazo[4,5-c]pyridin-2-amine
  • 6-Iodo-1-methylimidazo[4,5-c]pyridin-2-amine

Uniqueness

6-Bromo-1-methylimidazo[4,5-c]pyridin-2-amine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s binding affinity and selectivity towards certain biological targets, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C7H7BrN4

Molecular Weight

227.06 g/mol

IUPAC Name

6-bromo-1-methylimidazo[4,5-c]pyridin-2-amine

InChI

InChI=1S/C7H7BrN4/c1-12-5-2-6(8)10-3-4(5)11-7(12)9/h2-3H,1H3,(H2,9,11)

InChI Key

VELPFIJKEQNCIK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=NC=C2N=C1N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.